Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-
Brand Name: Vulcanchem
CAS No.: 144773-83-1
VCID: VC16839071
InChI: InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2
SMILES:
Molecular Formula: C16H12Cl2
Molecular Weight: 275.2 g/mol

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-

CAS No.: 144773-83-1

Cat. No.: VC16839071

Molecular Formula: C16H12Cl2

Molecular Weight: 275.2 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- - 144773-83-1

Specification

CAS No. 144773-83-1
Molecular Formula C16H12Cl2
Molecular Weight 275.2 g/mol
IUPAC Name (1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene
Standard InChI InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2
Standard InChI Key YFVZWOVGUWTIIQ-UHFFFAOYSA-N
Canonical SMILES C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene, reflects its core structure: a cyclobutene ring (a four-membered cyclic alkene) substituted at the 1- and 2-positions with chlorine atoms and at the 3-position with two benzene rings. The cyclobutene ring’s inherent strain—due to bond angles deviating from the ideal 109.5°—imparts significant reactivity, while the chlorine atoms enhance electrophilicity. The benzene rings contribute aromatic stability, creating a hybrid system that balances stability and reactivity.

The Standard InChIKey (YFVZWOVGUWTIIQ-UHFFFAOYSA-N) and canonical SMILES (C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3) provide precise descriptors for its stereochemistry and connectivity. Computational models suggest a non-planar geometry, with the cyclobutene ring adopting a puckered conformation to alleviate steric strain between the chlorine atoms and benzene substituents.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H12Cl2\text{C}_{16}\text{H}_{12}\text{Cl}_2
Molecular Weight275.2 g/mol
CAS Registry Number144773-83-1
IUPAC Name(1,2-Dichloro-3-phenylcyclobut-2-en-1-yl)benzene

Synthesis Methodologies

Cyclobutene Ring Formation

The synthesis of cyclobutene derivatives often involves [2+2] photocycloadditions or thermal ring-opening of strained precursors. For 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-benzene, a multi-step approach is typically employed:

  • Cyclobutene Precursor Synthesis: Enns et al. demonstrated that cyclobutene rings can be formed via ammonia-free routes, such as the dehydrohalogenation of 1,2-dichlorocyclobutane derivatives . This avoids the logistical challenges of handling corrosive gases like ammonia .

  • Chlorination: Electrophilic chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 introduces chlorine atoms at the 1- and 2-positions of the cyclobutene ring .

  • Aryl Substitution: Suzuki-Miyaura coupling or Friedel-Crafts alkylation attaches benzene rings to the cyclobutene core.

Optimization Challenges

Key challenges include minimizing ring-opening reactions during chlorination and controlling regioselectivity. The use of Lewis acid catalysts (e.g., AlCl3\text{AlCl}_3) has been reported to improve yields by stabilizing reactive intermediates .

Chemical Reactivity and Transformations

Electrophilic Substitution

The chlorine atoms activate the cyclobutene ring toward nucleophilic attack. For example, hydrolysis under basic conditions produces dihydroxycyclobutane derivatives, though this reaction is often accompanied by ring expansion or fragmentation .

Cycloaddition Reactions

The strained cyclobutene moiety participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts. This reactivity is exploited in polymer chemistry to create cross-linked networks with enhanced thermal stability .

Reductive Dechlorination

Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) removes chlorine atoms, yielding 1,3-diphenylcyclobutane. This product’s structure has been confirmed via comparison to the NIST-characterized trans-1,2-diphenylcyclobutane (CAS No. 20071-09-4) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s ability to undergo selective functionalization makes it a valuable intermediate in drug discovery. For instance, its dichloro-substituted ring can be modified to introduce amine or carboxylate groups, enabling conjugation to bioactive molecules .

Materials Science

In polymer chemistry, it serves as a cross-linking agent due to its dual reactivity (electrophilic chlorine and strained alkene). Polymers incorporating this monomer exhibit improved mechanical strength and resistance to thermal degradation .

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